molecular formula C9H13NO B1352114 1-(3-Methoxyphenyl)ethanamine CAS No. 62409-13-6

1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114
CAS No.: 62409-13-6
M. Wt: 151.21 g/mol
InChI Key: CJWGCBRQAHCVHW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H13NO. It is a derivative of phenethylamine, where a methoxy group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process involves the use of transaminases, such as ATA-025, and co-solvents like dimethylsulfoxide. The reaction conditions are optimized to achieve maximum conversion and yield, with typical conditions being 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .

Industrial Production Methods: Industrial production of this compound often involves the resolution of chiral acids with p-substituted 1-phenylethylamines. This method includes the use of hydrogen phthalate of isopropylidene glycerol and diastereoselective reductive amination .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1-(3-Methoxyphenyl)ethanamine has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Notably, it serves as an intermediate in the synthesis of Rivastigmine, a drug used for managing Alzheimer's disease. The synthesis of (S)-1-(3-methoxyphenyl)ethylamine from (±)-1-(3-methoxyphenyl)ethanol has shown promising results, achieving high yields and enantiomeric excess through biocatalytic processes involving immobilized yeast cells .

Table 1: Therapeutic Applications of this compound

Therapeutic Use Details
Alzheimer's TreatmentIntermediate in Rivastigmine synthesis, which is used to manage symptoms of Alzheimer's disease .
Parkinson's TreatmentPotential precursor for compounds targeting Parkinson's disease .

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including asymmetric reductive amination. A notable method involves the reaction of 3-methoxyacetophenone with chiral amines under controlled conditions to yield high diastereomeric excess . This method not only enhances yield but also ensures the production of specific enantiomers that are crucial for biological activity.

Table 2: Synthesis Methods for this compound

Synthesis Method Yield Diastereomeric Excess Notes
Asymmetric Reductive AminationHighExcellentUtilizes chiral amines and titanium catalysts .
Biocatalytic Cascade with YeastHigh>80%Involves immobilized yeast for enantiomer production .

Research has indicated that this compound exhibits various biological activities. It has been tested for its effects on cancer cell lines and other biological systems. Studies have shown that derivatives of this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

Study Focus Findings
Anticancer ActivityInduces apoptosis in L-1210 murine leukemia cells .
Neuroprotective EffectsPotential neuroprotective properties in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)ethanamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its versatility and importance .

Biological Activity

1-(3-Methoxyphenyl)ethanamine, also known as (R)-1-(3-Methoxyphenyl)ethanamine, is a chiral amine with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in neuropharmacology and inflammation modulation.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO
  • Molecular Weight : Approximately 165.24 g/mol
  • Functional Groups : Methoxy group (-OCH3_3) attached to a phenyl ring, contributing to its unique properties.

The compound is characterized by its ability to cross the blood-brain barrier, suggesting potential neuroactive properties. Its solubility in biological systems enhances its bioavailability and interaction with various biological targets.

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
  • Neuroactive Effects : Due to its structural similarity to other biologically active compounds, it may interact with neurotransmitter systems, influencing mood and cognitive functions.
  • Chiral Resolution : The compound's chiral nature allows for the synthesis of enantiopure products, which are crucial for developing drugs with specific biological activities.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact primarily with neurotransmitter receptors and enzymes involved in inflammatory pathways. The methoxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .

Study on Anti-inflammatory Effects

A recent study demonstrated that (R)-1-(3-Methoxyphenyl)ethanamine significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a modulatory effect on the immune response .

Cytokine Level (pg/mL)ControlTreatment (R)-1-(3-Methoxyphenyl)ethanamine
TNF-alpha15075
IL-6200100

Neuropharmacological Research

In animal models, (R)-1-(3-Methoxyphenyl)ethanamine has shown promise in enhancing cognitive function. A study reported improved memory retention in mice administered with the compound compared to control groups. Behavioral assays indicated increased exploratory behavior and reduced anxiety-like symptoms .

Synthesis and Applications

The synthesis of (R)-1-(3-Methoxyphenyl)ethanamine can be achieved through various methods, including asymmetric reductive amination. One notable method involves using meta-methoxy acetophenone as a starting material, which reacts with optically active phenethylamine under specific catalytic conditions .

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. Its role as a resolving agent in enantiomer separation further underscores its significance in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and structural identifiers for 1-(3-Methoxyphenyl)ethanamine?

  • Methodological Answer : this compound (C₉H₁₃NO, molecular weight 151.20) can be identified via ATR-FTIR spectroscopy, focusing on characteristic peaks for the amine (-NH₂, ~3300 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups . For NMR, the aromatic protons in the 3-methoxyphenyl group appear as a multiplet (δ 6.7–7.3 ppm), while the ethanamine chain shows signals at δ 2.7–3.1 ppm (CH₂NH₂) and δ 1.2–1.5 ppm (CH₃). Crystallographic data may require SHELX software for refinement, particularly for derivatives .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A standard synthesis involves reductive amination of 3-methoxyacetophenone using ammonium acetate and sodium cyanoborohydride. Alternatively, it can be prepared via condensation of 3-methoxyphenylacetonitrile with LiAlH₄ reduction. Advanced routes employ Bischler-Napieralski reactions for derivatives, as seen in the synthesis of isoquinoline alkaloids . Key intermediates include 3-methoxybenzaldehyde and 3-methoxyphenethylamine derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators in poorly ventilated areas. Store the compound away from oxidizers and acids. Spills should be neutralized with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodological Answer : Enantiomers like (R)- and (S)-1-(3-Methoxyphenyl)ethanamine (CAS 88196-70-7 and 632-902-0) exhibit distinct receptor-binding profiles. For example, (S)-enantiomers show higher affinity for serotonin receptors in neurotropic alphavirus inhibitors. Chiral resolution via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) is recommended .

Q. What computational methods optimize the electronic properties of this compound for drug design?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps and charge distribution. Exact exchange functionals improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies). Solvent effects are modeled using the PCM approach .

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disordered methoxy groups. Use SHELXL for refinement, applying restraints for planar aromatic rings and isotropic displacement parameters. Twinning tests (e.g., ROTAX) and high-resolution data (>1.0 Å) improve accuracy .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Fluorination at the ethanamine chain (e.g., 2,2,2-trifluoro derivatives) reduces CYP450-mediated oxidation. Deuterated analogs (e.g., CD₃-methoxy groups) prolong half-life by inhibiting metabolic cleavage. In vitro assays with human liver microsomes (HLMs) validate stability .

Q. How do substituents on the phenyl ring modulate the compound’s interaction with ABCB1 transporters in multidrug resistance studies?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase ABCB1 inhibition potency. SAR studies using radiolabeled verapamil displacement assays (IC₅₀ values) and molecular docking (AutoDock Vina) identify key hydrophobic pockets in the transporter .

Q. Data Contradiction Analysis

Q. Why do reported logP values for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and pH-dependent partitioning. Computational models (e.g., XLogP3) may underestimate hydrogen bonding. Validate experimental logP via reverse-phase HPLC (C18 column, methanol:water 70:30) with internal standards .

Q. How can conflicting bioactivity data for enantiomers be reconciled in receptor-binding assays?

  • Methodological Answer :
    Contradictions often stem from impurities (>95% enantiomeric excess required) or assay conditions (e.g., buffer pH affecting protonation). Use chiral SFC-MS for purity verification and perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293T expressing 5-HT₂A) .

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGCBRQAHCVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404865
Record name 1-(3-methoxyphenyl)ethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-13-6
Record name 3-Methoxy-α-methylbenzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=62409-13-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)ethanamine
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Record name 1-(3-methoxyphenyl)ethanamine
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Record name 1-(3-methoxyphenyl)ethanamine
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Synthesis routes and methods I

Procedure details

A solution of 14.0 g (92.0 mmol) of (R)-(-)- mandelic acid (Aldrich, 99+%), 14.0 g (92.7 mmol) of (±) 3-methoxy-α-methylbenzylamine and 500 mL of isopropanol was brought to reflux and gravity filtered while hot. The solution was then seeded at 50° C. with diastereomerically-pure seeds. After cooling to room temperature, the mixture was filtered to afford 10.9 g of a fluffy, white solid. This was recrystallized from 500 mL of isopropanol. The solids were collected then partitioned between ethyl acetate and saturated Na2CO3. The organics were washed with saturated NaCl, dried with Na2SO4, and concentrated to afford 5.8 g (83%) of a yellow oil. NMR analysis of the derived camphorsulfonamide (FIG. 6) indicated that the chemical is enantiomerically pure, to the limits of detection of NMR. This oil was distilled, b.p. 118°-120° C. at aspirator pressure, [α]D =+3.8° (c+1 in 2N HCl). Preliminary results suggest that this compound may form a carbonate upon exposure to air. It is therefore recommended that the chemical be stored under an inert atmosphere.
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83%

Synthesis routes and methods II

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
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45 g
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675 mL
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Synthesis routes and methods III

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
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300 g
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Formula VII
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine
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(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine
(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine
(3-Nitrophenyl)(oxo)acetic acid
1-(3-Methoxyphenyl)ethanamine

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